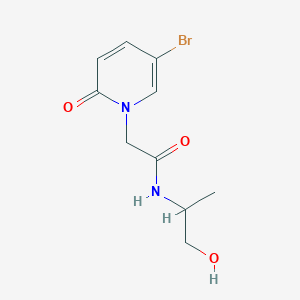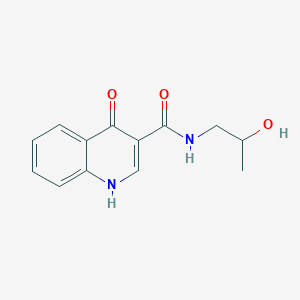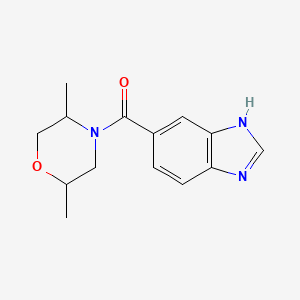
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDM is a synthetic molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Wirkmechanismus
The mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent biological activity. However, 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It is also toxic at high concentrations, making it necessary to use caution when handling and using 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. One potential direction is the optimization of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone synthesis to achieve higher yields and purity. Another direction is the development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone derivatives with improved stability and potency. Further studies are also needed to fully understand the mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone and to identify potential therapeutic applications for 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in the treatment of various diseases.
Synthesemethoden
The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine-4-carbaldehyde with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been optimized to achieve high yields and purity, making it readily available for research applications.
Wissenschaftliche Forschungsanwendungen
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-19-10(2)6-17(9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJMAIQABQNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)
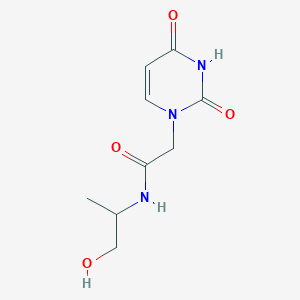
![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
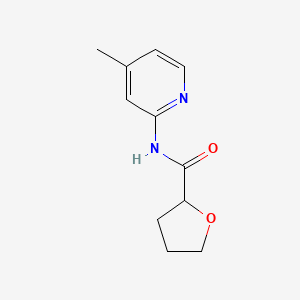
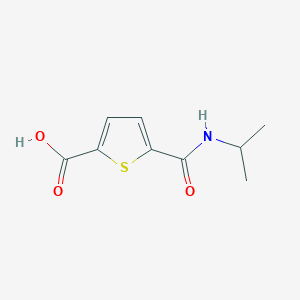
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
